

"4-Bromothiazole-2-carbonitrile" as a building block in medicinal chemistry

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Compound of Interest

Compound Name: 4-Bromothiazole-2-carbonitrile

Cat. No.: B580486

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Application Notes: 4-Bromothiazole-2-carbonitrile in Medicinal Chemistry

Introduction

4-Bromothiazole-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold found in a wide array of biologically active compounds and approved pharmaceuticals, known for its diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.^[1] The unique arrangement of a reactive bromo group at the 4-position and a carbonitrile group at the 2-position makes this molecule an ideal starting point for the synthesis of novel compound libraries.

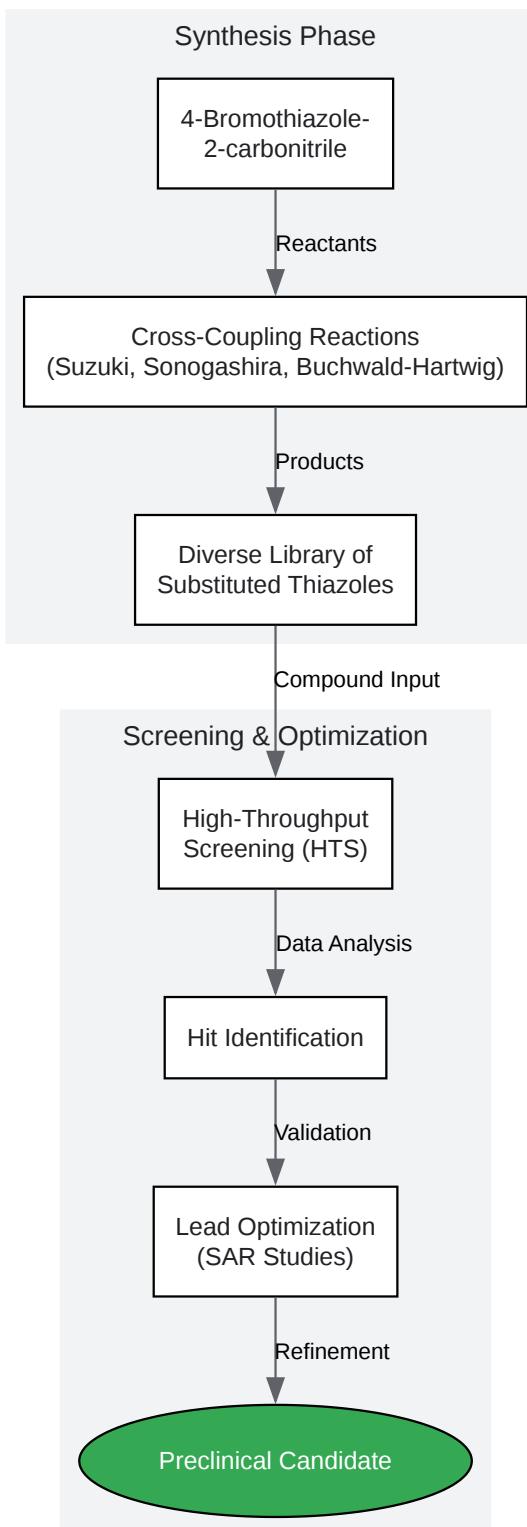
The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for structural modification and exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for key chemical transformations using **4-Bromothiazole-2-carbonitrile**.

Key Applications in Drug Discovery

Derivatives of **4-Bromothiazole-2-carbonitrile** are valuable for synthesizing compounds that can modulate the activity of various biological targets. The thiazole core is a key component in many enzyme inhibitors. For instance, substituted thiazole derivatives have shown potent inhibitory activity against enzymes such as carbonic anhydrases (implicated in glaucoma and tumorigenesis), cholinesterases (targets for Alzheimer's disease), and 15-lipoxygenase (involved in inflammatory diseases).[2][3][4]

A logical workflow for utilizing this building block in a drug discovery program involves synthesizing a diverse library of derivatives through parallel synthesis, followed by high-throughput screening against a panel of biological targets to identify hit compounds. Subsequent lead optimization can be achieved by systematically modifying the substituents introduced at the 4-position of the thiazole ring.

Drug Discovery Workflow using 4-Bromothiazole-2-carbonitrile

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